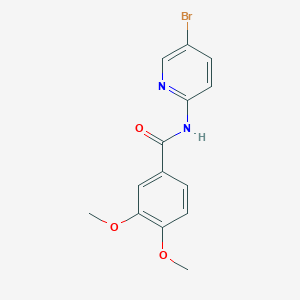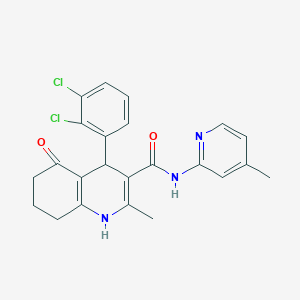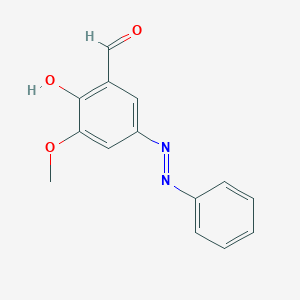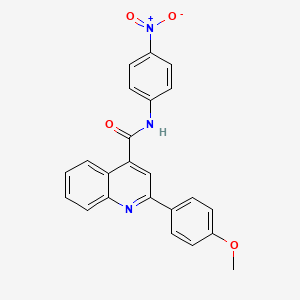![molecular formula C23H29NO4 B4970792 ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate, commonly known as BOC-piperonal, is a chemical compound that has been widely used in scientific research. It is a piperidine-based compound that has been synthesized and studied for its pharmacological properties. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
作用機序
The mechanism of action of BOC-piperonal is complex and not fully understood. The compound has been shown to interact with a number of different receptors and neurotransmitter systems, leading to a variety of biochemical and physiological effects. Some of the key mechanisms of action that have been identified include the modulation of dopamine and serotonin release, the inhibition of monoamine oxidase activity, and the modulation of sigma-1 receptor activity.
Biochemical and Physiological Effects:
BOC-piperonal has been shown to have a variety of biochemical and physiological effects. These effects are related to the compound's activity at various receptors and neurotransmitter systems. Some of the key effects that have been observed include changes in dopamine and serotonin release, alterations in receptor binding, and changes in gene expression. These effects have been studied in a variety of different models, including cell cultures, animal models, and human subjects.
実験室実験の利点と制限
BOC-piperonal has a number of advantages and limitations for use in lab experiments. Some of the key advantages include its high potency and specificity, its ability to interact with multiple receptors and neurotransmitter systems, and its well-characterized pharmacological properties. Some of the limitations include the difficulty of synthesizing the compound, the need for specialized equipment and expertise, and the potential for off-target effects.
将来の方向性
There are a number of future directions for research on BOC-piperonal. Some of the key areas of focus include the development of new synthetic methods for the compound, the identification of new receptor targets, and the development of new therapeutic applications. Other areas of interest include the investigation of the compound's effects on gene expression, the development of new animal models for studying its pharmacological properties, and the investigation of its potential as a tool for studying the mechanisms of addiction and other psychiatric disorders.
Conclusion:
In conclusion, BOC-piperonal is a valuable tool for researchers in a variety of fields. The compound has been shown to have a number of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various receptors and neurotransmitter systems. While there are some limitations to its use in lab experiments, the compound has a number of advantages that make it a valuable tool for researchers. With continued research, it is likely that new applications and uses for BOC-piperonal will be identified in the coming years.
合成法
The synthesis of BOC-piperonal involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized using a combination of organic chemistry techniques, including esterification, amidation, and reduction. The process can be time-consuming and requires careful monitoring to ensure the purity and quality of the final product.
科学的研究の応用
BOC-piperonal has been used in a variety of scientific research applications, including studies of neurotransmitter systems, receptor binding, and drug metabolism. The compound has been shown to have activity at a number of different receptors, including the dopamine D2 receptor, the serotonin 5-HT2 receptor, and the sigma-1 receptor. This activity has been studied in both in vitro and in vivo models, providing valuable insights into the mechanisms of action of these receptors.
特性
IUPAC Name |
ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-7-8-14-24(20)16-19-12-13-21(22(15-19)26-2)28-17-18-9-5-4-6-10-18/h4-6,9-10,12-13,15,20H,3,7-8,11,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKZXYALXZXFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)


![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)


![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)